Cas no 2228593-95-9 (3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

3-Amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is a chiral amino alcohol derivative featuring a benzodioxane core with a methoxy substituent. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its structural motifs, which are commonly found in bioactive molecules. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals or ligands. Its benzodioxane scaffold contributes to metabolic stability, while the methoxy group may influence electronic properties. The compound's stereochemistry can be critical for enantioselective applications, requiring careful handling to preserve optical purity. Suitable for research applications requiring structurally complex building blocks.
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol structure
2228593-95-9 structure
商品名:3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
CAS番号:2228593-95-9
MF:C12H17NO4
メガワット:239.267683744431
CID:6475703
PubChem ID:165625519

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
    • EN300-1772438
    • 2228593-95-9
    • インチ: 1S/C12H17NO4/c1-15-10-6-8(9(13)2-3-14)7-11-12(10)17-5-4-16-11/h6-7,9,14H,2-5,13H2,1H3
    • InChIKey: QMYAIUWVVFOXQX-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC2C(=CC(=CC1=2)C(CCO)N)OC

計算された属性

  • せいみつぶんしりょう: 239.11575802g/mol
  • どういたいしつりょう: 239.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 73.9Ų

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1772438-0.25g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
0.25g
$906.0 2023-09-20
Enamine
EN300-1772438-0.05g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
0.05g
$827.0 2023-09-20
Enamine
EN300-1772438-5.0g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
5g
$2858.0 2023-06-03
Enamine
EN300-1772438-0.1g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
0.1g
$867.0 2023-09-20
Enamine
EN300-1772438-10.0g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
10g
$4236.0 2023-06-03
Enamine
EN300-1772438-1.0g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
1g
$986.0 2023-06-03
Enamine
EN300-1772438-10g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
10g
$4236.0 2023-09-20
Enamine
EN300-1772438-0.5g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
0.5g
$946.0 2023-09-20
Enamine
EN300-1772438-2.5g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
2.5g
$1931.0 2023-09-20
Enamine
EN300-1772438-1g
3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2228593-95-9
1g
$986.0 2023-09-20

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 関連文献

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-olに関する追加情報

Introduction to 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol (CAS No. 2228593-95-9)

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol (CAS No. 2228593-95-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.

The chemical structure of 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is defined by its 1,4-benzodioxin moiety and the presence of an amino group and a methoxy substituent. The 1,4-benzodioxin ring system is a common structural motif found in many bioactive compounds, contributing to the compound's pharmacological properties. The amino group and methoxy substituent further enhance its reactivity and biological activity.

The synthesis of 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol has been extensively studied in recent years. One of the most common methods involves the reaction of 8-methoxychromanone with an appropriate amine derivative under mild conditions. This approach not only ensures high yields but also allows for easy modification of the substituents, facilitating the synthesis of analogs with varying biological activities.

In terms of biological activity, 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol has demonstrated significant potential as a therapeutic agent. Recent studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. These activities are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacological profile of 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol has been further explored through in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vivo studies using animal models have confirmed its efficacy in reducing inflammation and oxidative stress in various tissues.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and support further clinical development.

In addition to its therapeutic applications, 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-y)propan--1--ol has also been investigated for its potential use as a research tool. Its unique chemical properties make it an ideal candidate for studying various biological processes at the molecular level. For instance, it can be used to probe the mechanisms underlying oxidative stress and inflammation in cellular models.

The future prospects for 3-amino--3--(8--methoxy--2,-3--dihydro--1,-4--benzodioxin--< strong>-6--yl))propan--1--ol(CAS No. 2228593-95-) are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and therapeutic index. Additionally, efforts are being made to develop more potent analogs with improved selectivity and reduced side effects.

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